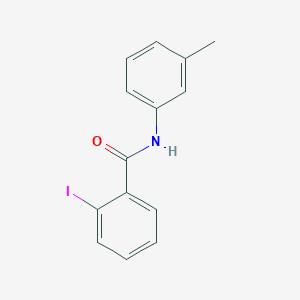

2-iodo-N-(3-methylphenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

58494-86-3 |

|---|---|

Molecular Formula |

C14H12INO |

Molecular Weight |

337.15 g/mol |

IUPAC Name |

2-iodo-N-(3-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |

InChI Key |

FEYWOEBWSQHNMG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo N 3 Methylphenyl Benzamide and Structural Analogues

Classical Amide Bond Formation

The most fundamental approach to constructing the amide linkage in 2-Iodo-N-(3-methylphenyl)benzamide is through classical condensation chemistry, primarily involving the reaction of a carboxylic acid derivative with an amine.

The direct synthesis of N-substituted 2-iodobenzamides can be conveniently achieved by coupling 2-iodobenzoyl chloride with an appropriately substituted aniline (B41778). buet.ac.bd In the specific case of this compound, the reaction involves the acylation of 3-methylaniline (m-toluidine) with 2-iodobenzoyl chloride. This reaction is typically performed in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), often at room temperature. commonorganicchemistry.com The presence of a base, like triethylamine (TEA) or diisopropylethylamine (DIEA), is generally required to scavenge the hydrogen chloride (HCl) that is formed as a byproduct during the reaction. commonorganicchemistry.com

A general representation of this reaction is the treatment of 2-iodo-substituted anilines with various acid chlorides, which can be conducted with or without a catalyst. buet.ac.bd For instance, reactions carried out in benzene at room temperature for 24-48 hours under a nitrogen atmosphere can yield N-(2-iodo-substituted phenyl)-p-substituted benzamides. buet.ac.bd

The reaction between an acyl chloride and an amine is a classic example of a nucleophilic addition-elimination reaction. libretexts.orgchemguide.co.uk The mechanism proceeds in distinct stages:

Nucleophilic Attack : The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk The high electrophilicity of this carbon is due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it. chemguide.co.uk This attack results in the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. chemguide.co.uk

Elimination : The tetrahedral intermediate is unstable and quickly collapses. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is eliminated. libretexts.org

Deprotonation : The resulting positively charged nitrogen atom is then deprotonated, typically by another molecule of the amine acting as a base or by an added scavenger base. libretexts.org This step neutralizes the product and forms an ammonium salt as a byproduct. libretexts.orgvaia.com

This method is highly efficient because acyl chlorides are significantly more reactive than their corresponding carboxylic acids. vaia.com Direct reaction between a carboxylic acid and an amine is often inefficient as it tends to result in an acid-base reaction, forming a stable ammonium carboxylate salt. vaia.com

Transition Metal-Catalyzed Approaches in Benzamide (B126) Synthesis

Transition metal catalysis provides powerful tools for forming carbon-heteroatom bonds, offering alternative and often milder routes to benzamide synthesis.

The carbon-iodine bond in 2-iodobenzoyl precursors is a versatile handle for palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed amidation of 2-iodobenzoyl chloride is less common than the classical approach, the 2-iodo group in the resulting benzamide product is primed for subsequent transformations. For example, N-(2,6-diiodo-4-substituted phenyl)benzamides can be synthesized through a palladium-catalyzed cross-coupling reaction between diiodoanilines and acid chlorides in the presence of a catalyst like (Ph₃P)₂PdCl₂ in acetonitrile. buet.ac.bd

Furthermore, 2-iodobenzamides can undergo efficient palladium-catalyzed intramolecular cyclization reactions. organic-chemistry.org These reactions, often utilizing catalysts such as Pd₂(dba)₃ with ligands like Xantphos, can generate complex heterocyclic structures like isoindolinones under mild conditions. organic-chemistry.org This demonstrates the utility of the 2-iodo-benzamide scaffold in palladium-mediated synthesis for building molecular complexity. organic-chemistry.org

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, is a cornerstone of aryl amine synthesis. acs.org Modern advancements have led to the development of highly efficient copper-catalyzed systems for the coupling of aryl halides with amides (a variant known as the Goldberg amidation). acs.org These reactions can be applied to the synthesis of N-aryl benzamides from halo-benzamides.

An efficient copper-catalyzed intramolecular N-arylation has been demonstrated with substituted 2-(2-bromoaryl)acetamides using a Cu₂O and benzene-1,2-diamine catalyst system. researchgate.net Such methods are valuable for creating cyclic structures and often proceed through a Cu(I)/Cu(III) catalytic cycle. acs.orgresearchgate.net The use of specific ligands, such as N,N'-dimethylethylenediamine or 1,10-phenanthroline, can significantly improve reaction rates and yields, allowing the use of a wide variety of substrates under milder conditions than the classical Ullmann reaction. acs.orgrsc.org These strategies are applicable for coupling various functionalized (hetero)aryl halides with a broad range of primary amides, lactams, and oxazolidinones. acs.org

Electrosynthetic Transformations for Benzamide Derivatives

Electrosynthesis is emerging as a powerful and sustainable "green" methodology for organic synthesis, as it uses electrons as traceless reagents, thereby avoiding stoichiometric chemical oxidants or reductants. researchgate.netbohrium.com Several electrochemical strategies have been developed for the synthesis of amides. rsc.org

One approach involves the anodic oxidation of halide species, such as iodide salts, to generate reactive intermediates in situ that can facilitate amide formation. bohrium.comrsc.org Another method is the "anion pool" method, where substrates like amines are electrochemically deprotonated to form highly reactive anions, which can then react with an acyl source to form the amide bond. bohrium.comrsc.org

A notable example is the two-step electrochemical synthesis of benzamides from benzaldehydes. In this process, the benzoin condensation of benzaldehyde is followed by an amidation step. The amidation is carried out using an electrochemically generated superoxide anion, which, in the presence of an amine, acts as both a base and an oxidant to afford high yields of the corresponding benzamide. researchgate.net These electrochemical methods offer the advantage of proceeding under very mild conditions and represent a more environmentally friendly pathway for the preparation of benzamide derivatives. researchgate.net

Multi-Step Synthesis via Intermediate Derivatization

A more established and versatile approach to synthesizing this compound involves multi-step pathways, primarily through the formation of an amide linkage between a substituted benzoic acid and an aniline derivative.

Formation from Substituted Benzoic Acids and Amine Derivatives

The most direct and common method for synthesizing N-aryl benzamides is the coupling of a substituted benzoic acid with an appropriate aniline. In the case of this compound, this would involve the reaction of 2-iodobenzoic acid with 3-methylaniline.

This amidation reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A variety of modern coupling reagents are available, which allow the reaction to proceed under mild conditions with high yields.

General Reaction Scheme:

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov Another powerful coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high reactivity and is often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov

The synthesis of various benzamide derivatives has been reported using these methods. For instance, a series of N-substituted benzamides were synthesized by reacting substituted benzoic acids with amines in the presence of HATU and DIPEA in dichloromethane, with reaction times of around 20 hours at room temperature, affording yields of up to 63%. nih.gov

An alternative approach involves the conversion of the benzoic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the aniline, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. rsc.org

The Ullmann condensation represents a classical method for the formation of C-N bonds and can be applied to the synthesis of N-aryl benzamides. nih.govmdpi.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine, amide, or related nitrogen nucleophile. nih.govmdpi.com While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling under milder temperatures. mdpi.commdpi.com For example, the use of ligands like N,N-dimethylglycine can promote the Ullmann coupling of aryl halides with amines. organic-chemistry.org

The table below summarizes various coupling agents and conditions that are applicable to the synthesis of N-aryl benzamides.

| Coupling Agent/Method | Reagents & Conditions | Typical Yields | Reference |

| HATU | Substituted benzoic acid, amine, DIPEA, CH₂Cl₂ | Moderate to High | nih.gov |

| EDCI/HOBt | Substituted benzoic acid, amine, DIPEA, THF | Moderate to High | nih.gov |

| Acyl Chloride | Substituted benzoic acid, SOCl₂ or (COCl)₂, amine, base (e.g., pyridine) | High | rsc.org |

| Ullmann Condensation | Aryl halide, amine, Cu catalyst, ligand (e.g., N,N-dimethylglycine), base | Variable | nih.govorganic-chemistry.org |

Spectroscopic and Spectrometric Data for this compound Not Found in Publicly Indexed Literature

Despite a comprehensive search of scientific databases and publicly available literature, detailed experimental spectroscopic and spectrometric characterization data for the specific chemical compound This compound could not be located.

Searches were conducted to find specific data pertaining to its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, which are crucial for the definitive identification and characterization of a chemical substance. The investigation aimed to uncover information for the following analytical techniques as specified:

¹H NMR: Data on proton chemical shifts, signal multiplicities, and coupling constants.

¹³C NMR: Information to characterize the carbon framework of the molecule.

Advanced 2D NMR: Application of techniques such as DEPT or HETCOR.

High-Resolution Mass Spectrometry (HRMS): Data for determining the exact mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): Data for evaluating the purity of the compound.

While extensive information, including detailed NMR and MS data, is available for a wide range of related benzamide derivatives and isomers, no source contained the specific analytical data for this compound. The available literature focuses on similar but structurally distinct molecules, such as N-phenylbenzamide, various methyl-substituted benzamides, and other halogenated analogs.

The absence of this information in indexed scientific literature suggests that the detailed characterization of this compound may not have been published or made publicly accessible. Therefore, the generation of a scientifically accurate article detailing its advanced spectroscopic and spectrometric characterization is not possible at this time.

Advanced Spectroscopic and Spectrometric Characterization of 2 Iodo N 3 Methylphenyl Benzamide

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive techniques that provide detailed insights into the molecular structure and bonding of a compound. Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present, while Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals information about the electronic transitions within the molecule and their response to the surrounding solvent environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Probing

FTIR spectroscopy is a cornerstone technique for the identification of functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FTIR spectrum of an amide, such as 2-iodo-N-(3-methylphenyl)benzamide, is characterized by several key absorption bands.

The analysis of closely related structures, such as N-aryl amides, provides a strong basis for interpreting the expected FTIR spectrum of the title compound. For instance, the N-H stretching vibration in secondary amides typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding, with lower wavenumbers indicating stronger intermolecular associations. The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorptions in the IR spectrum of amides, generally found between 1630 and 1680 cm⁻¹. The position of this band can be influenced by electronic and steric effects of the substituents on both the benzoyl and aniline (B41778) rings.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the amide group usually appears in the 1210-1370 cm⁻¹ region. Finally, the C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

A representative, though not identical, compound, 3-methyl-N-(4-methylphenyl)benzamide, was characterized by infrared spectroscopy, providing valuable comparative data. In its crystal structure, intermolecular N-H···O hydrogen bonds link the molecules into infinite chains.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| Aliphatic C-H (methyl) | 2850 - 2960 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C-N | 1210 - 1370 | Stretching |

| C-I | 500 - 600 | Stretching |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Solvent Effects on Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings and the amide chromophore. The presence of the iodine atom and the methyl group can influence the position and intensity of these absorption bands.

The polarity of the solvent can significantly affect the λmax values, a phenomenon known as solvatochromism. In general, for π → π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. This is due to the stabilization of the more polar excited state by the polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity often results in a hypsochromic (blue) shift, a move to a shorter wavelength, due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent.

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the solute-solvent interactions.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) for π → π* transitions |

| Hexane | 1.88 | Shorter wavelength |

| Dichloromethane | 8.93 | Intermediate wavelength |

| Ethanol | 24.55 | Longer wavelength |

| Acetonitrile | 37.5 | Longer wavelength |

| Water | 80.1 | Longest wavelength |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its elemental composition and purity.

For this compound, with a molecular formula of C₁₄H₁₂INO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimental values, obtained through combustion analysis, should closely match these theoretical percentages to confirm the identity and purity of the compound.

Table 3: Elemental Analysis Data for this compound (C₁₄H₁₂INO)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 49.58 | Data not available |

| Hydrogen (H) | 3.57 | Data not available |

| Iodine (I) | 37.42 | Data not available |

| Nitrogen (N) | 4.13 | Data not available |

| Oxygen (O) | 4.72 | Data not available |

Direct experimental data for this compound is not available in the searched literature. The "Found (%)" column would be populated with experimental results from an actual analysis.

Crystallographic Investigations and Solid State Characteristics of Benzamide Derivatives

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Interpretation

In the crystal structure of 2-iodo-N-phenylbenzamide, the molecules are organized into chains through N—H⋯O hydrogen bonds. nih.gov Additionally, significant C—I⋯π(ring) interactions are observed, which, along with supportive C—H⋯π(ring) contacts, contribute to the formation of molecular sheets. nih.gov These key interactions can be quantified by generating a two-dimensional fingerprint plot from the Hirshfeld surface, which summarizes the percentage contribution of each type of intermolecular contact.

Based on the described interactions for 2-iodo-N-phenylbenzamide, a representative breakdown of the intermolecular contacts as would be determined by a Hirshfeld surface analysis is presented in the table below. It is important to note that these percentages are illustrative for this type of molecule and are based on the qualitative descriptions of the dominant interactions found in the crystal structure of the analogue. nih.gov The analysis of various substituted benzamide (B126) derivatives frequently shows that H···H, O···H/H···O, and C···H/H···C contacts are major contributors to the crystal packing.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | ~35 - 45% |

| O···H / H···O | ~20 - 30% |

| C···H / H···C | ~10 - 20% |

| I···H / H···I | ~5 - 10% |

| I···C / C···I | ~3 - 7% |

| C···C | ~2 - 5% |

| Other | <1% |

The Hirshfeld surface itself is mapped with a normalized contact distance (dnorm), which uses a color scale to highlight regions of significant intermolecular interaction. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White regions represent contacts approximately equal to the van der Waals radii, and blue regions indicate contacts longer than the van der Waals radii. For a molecule like 2-iodo-N-phenylbenzamide, prominent red areas would correspond to the N—H⋯O hydrogen bonds and the C—I⋯π halogen bonds, visually confirming their importance in the crystal packing. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Iodo N 3 Methylphenyl Benzamide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com It is employed to determine various electronic and structural properties of 2-iodo-N-(3-methylphenyl)benzamide.

Geometry Optimization and Electronic Structure Calculations

The foundational step in most computational studies is geometry optimization. This process uses DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311+G(d,p), to find the lowest energy arrangement of atoms in the molecule—its equilibrium geometry. sphinxsai.comresearchgate.net The optimization calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, corresponding to a stable conformation.

Once the optimized geometry is obtained, a wealth of electronic structure data can be calculated. These calculations reveal key parameters that govern the molecule's behavior. For this compound, the optimized structure would provide precise values for bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. For instance, in related benzamide (B126) structures, the amide plane's orientation relative to the two aromatic rings is a critical structural feature. nih.gov In N-phenylbenzamide derivatives, the two aromatic rings are often significantly twisted relative to each other. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide Derivative (Calculated via DFT) Note: This data is representative of typical benzamide structures and serves as an illustrative example.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.36 Å | |

| C-I | 2.10 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-H | 118.0° | |

| Dihedral Angle | C-C-C-C (Iodo-phenyl) | ~0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. sphinxsai.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sphinxsai.com For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the iodinated phenyl ring and the amide linkage, while the LUMO would be distributed over the benzoyl portion. researchgate.net This distribution indicates the likely sites for nucleophilic and electrophilic attack, respectively. The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Representative Frontier Orbital Energies (Calculated via DFT) Note: These values are for illustrative purposes.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 eV | Electron Donor |

| LUMO | -1.5 eV | Electron Acceptor |

| Energy Gap (ΔE) | 4.7 eV | Reactivity Indicator |

Molecular Electrostatic Potential (MEP) Surface Generation

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map is plotted onto the molecule's total electron density surface, using a color scale to represent different potential values. mdpi.com

Regions of negative electrostatic potential (typically colored red or yellow) are characterized by an excess of electrons and are susceptible to electrophilic attack. mdpi.comsphinxsai.com In this compound, these areas are expected to be concentrated around the electronegative oxygen atom of the carbonyl group and potentially the π-systems of the aromatic rings. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. mdpi.comsphinxsai.com These positive regions are typically found around the acidic hydrogen atom of the amide (N-H) group. researchgate.net The MEP surface provides a clear, visual guide to the molecule's polarity and its preferred sites for intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Mechanistic Elucidation through Computational Approaches

Beyond static properties, computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, thereby elucidating reaction mechanisms.

Transition State Characterization and Reaction Pathway Modeling

To understand how a chemical reaction proceeds, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods allow for the precise location and characterization of these transient structures. By modeling the pathway from reactants to products through the transition state, a reaction's feasibility and mechanism can be explored.

For a reaction involving this compound, such as a cyclization or substitution, DFT calculations can be used to model the potential energy surface. The process involves proposing a reaction coordinate and then using specialized algorithms to locate the saddle point (the transition state) connecting the reactants and products. The energy of this transition state determines the activation energy barrier for the reaction. For example, in a concerted reaction like a sigmatropic rearrangement, calculations can help determine if bond-breaking and bond-forming occur simultaneously by analyzing the geometry and vibrational frequencies of a single transition state. ic.ac.uk

Prediction of Kinetic Isotope Effects (KIE)

Kinetic Isotope Effects (KIEs) are powerful experimental probes for determining reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. ic.ac.uk A KIE is observed when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium), leading to a change in the reaction rate.

Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. Changes in bonding at the transition state involving the isotopically substituted atom alter the vibrational frequencies, which in turn affects the zero-point energy (ZPE). The difference in activation energy due to this ZPE change allows for the theoretical prediction of the KIE. A significant primary KIE suggests that a bond to the isotopic atom is being broken or formed in the rate-determining step. umich.edu Even remote or secondary KIEs can provide detailed information about changes in molecular geometry or steric environment during the reaction. nih.govchemrxiv.org For reactions of this compound, calculating the KIE for H/D substitution at the amide N-H position could, for instance, reveal its involvement in a proton transfer step.

Applications in Advanced Synthetic Transformations and Materials Chemistry

Utility as a Precursor in the Synthesis of Diverse Organic Scaffolds

The strategic placement of the iodine atom and the amide group in 2-iodo-N-(3-methylphenyl)benzamide renders it an excellent precursor for the synthesis of a wide array of organic scaffolds. The carbon-iodine bond is a key feature, providing a reactive handle for various cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of more complex molecular frameworks.

The amide moiety, on the other hand, can act as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of specific C-H bonds within the molecule. This directed bond activation is a powerful strategy for achieving high regioselectivity in the synthesis of substituted aromatic compounds. The interplay between the reactive C-I bond and the directing amide group makes this compound a powerful tool for synthetic chemists to build intricate molecular structures from a relatively simple starting material.

Role in the Development of New Synthetic Methodologies

The unique reactivity of this compound and its analogs has played a significant role in the development of new synthetic methodologies, particularly in the realm of transition metal catalysis. The presence of the ortho-iodo substituent makes these compounds ideal substrates for intramolecular cyclization reactions, which are powerful methods for the construction of cyclic and polycyclic systems.

One of the most prominent applications is in palladium-catalyzed intramolecular C-H arylation. In this type of reaction, a palladium catalyst facilitates the coupling of the iodinated aromatic ring with a C-H bond on the N-aryl substituent, leading to the formation of a new ring system. Research has shown that N-methyl or methoxy (B1213986) benzamides can react with benzynes in the presence of a palladium catalyst to yield tricyclic phenanthridinone derivatives in good yields. nih.gov This methodology highlights the potential of this compound to participate in similar transformations, providing access to a variety of fused heterocyclic systems.

Furthermore, related 2-iodobenzamides have been utilized in copper-catalyzed reactions to synthesize 2-benzamide tellurenyl iodides. researchgate.net These reactions involve the insertion of a tellurium atom into the carbon-iodine bond, creating novel organotellurium compounds with potential catalytic activities. researchgate.net This demonstrates the versatility of the C-I bond in 2-iodobenzamides for forging bonds with elements other than carbon.

Building Block for Complex N-Heterocyclic Compounds

A significant application of this compound lies in its role as a key building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Nitrogen heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a primary focus of organic chemistry. core.ac.ukrsc.org

The intramolecular C-H functionalization of 2-iodobenzamide (B1293540) derivatives is a particularly powerful strategy for constructing N-heterocycles. rsc.orgresearchgate.net Palladium-catalyzed reactions, for instance, can be employed to effect the cyclization of these precursors to form phenanthridinone scaffolds. nih.gov The general transformation involves the formation of a new C-C bond between the iodinated ring and the N-aryl ring, leading to the fused tricyclic system characteristic of phenanthridinones.

The reaction conditions for such cyclizations are often mild and tolerant of various functional groups, making this a versatile method for generating a library of substituted phenanthridinones. While specific studies on this compound are not extensively detailed in the provided results, the established reactivity of analogous compounds strongly suggests its suitability for this purpose. The table below illustrates the general scheme for the palladium-catalyzed synthesis of phenanthridinones from 2-iodobenzamides.

| Precursor | Catalyst | Product |

| 2-Iodo-N-arylbenzamide | Palladium(II) acetate | Phenanthridinone derivative |

This table represents a generalized synthetic transformation based on established methodologies for related compounds.

Exploration in the Design of Functional Organic Materials

The structural motifs accessible from this compound, such as the phenanthridinone core, are of interest in the field of materials chemistry. The planar and electron-rich nature of these polycyclic aromatic systems can give rise to interesting photophysical and electronic properties. Highly functionalized N-substituted arylamines are core structural motifs of numerous functional materials. rsc.org

While direct applications of this compound in materials science are not yet widely reported, its potential as a building block for organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), is an area ripe for exploration. The ability to systematically modify the phenanthridinone core, by virtue of the substituents on the starting benzamide (B126), allows for the fine-tuning of the electronic properties of the resulting materials. This tunability is crucial for optimizing the performance of organic electronic devices. Further research into the synthesis and characterization of polymers and macrocycles derived from this compound could uncover novel materials with valuable optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-iodo-N-(3-methylphenyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves iodination of benzamide precursors followed by coupling with 3-methylaniline. Key steps include:

- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .

- Amide Coupling : Activation of the carboxyl group via DCC/DMAP-mediated coupling or using HATU as a coupling agent in DMF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at 299 K reveals non-planar geometry, with dihedral angles between aromatic rings ranging from 70.6° to 74.2° .

- Software : SHELXL (for refinement) and WinGX (for data processing) are standard tools. SHELXL’s robust algorithms handle hydrogen bonding networks (e.g., N–H⋯O interactions) and disorder modeling .

- Data Interpretation : R-factor < 0.05 and wR-factor < 0.13 indicate high precision. Asymmetric units form chains via hydrogen bonds, influencing packing behavior .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- The iodine atom’s electrophilicity (LUMO localization) makes it susceptible to SNAr reactions with amines or thiols .

- Mulliken charge analysis reveals partial positive charge on iodine (+0.32 e), favoring nucleophilic attack .

Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of benzamide derivatives?

- Comparative Analysis :

- Iodo vs. Chloro Analogs : 2-Iodo derivatives show enhanced lipophilicity (logP +0.8 vs. chloro), improving membrane permeability in cellular assays .

- Thiadiazole Hybrids : Hybrids like 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibit dual activity (anticancer IC₅₀ = 12 µM; anti-inflammatory COX-2 inhibition = 78%) due to thiadiazole’s electron-deficient core .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Case Study :

- NMR Discrepancy : Aromatic proton signals in DMSO-d₆ suggest planar geometry, conflicting with XRD’s twisted conformation.

- Resolution : Solvent-induced conformational changes (DMSO stabilizes planar forms via H-bonding). XRD in apolar solvents (e.g., toluene) confirms non-planarity .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.